molecular formula C15H15N3OS B1415929 6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-96-4

6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1415929
CAS RN: 1105194-96-4
M. Wt: 285.4 g/mol
InChI Key: ARFZRSXNXCGCLJ-UHFFFAOYSA-N
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Description

“6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine” is a chemical compound with diverse applications in scientific research. It has the molecular formula C15H15N3OS and a molecular weight of 285.36 .


Molecular Structure Analysis

The molecular structure of “6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine” is based on its molecular formula C15H15N3OS . It includes a benzothiazole ring attached to a pyridine ring via a methylene bridge, and an ethoxy group attached to the benzothiazole ring .

Scientific Research Applications

Enhancement of Physical Performance

A study found that derivatives of 2-amino-6-ethoxybenzothiazole, including compounds closely related to 6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, enhanced physical performance in animal models. These derivatives were effective in both treadmill and swimming tests in mice, showing potential as substances that could improve physical work capacity (Цублова et al., 2015).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of compounds structurally similar to 6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. These studies reported variable and modest antimicrobial activity against various bacterial and fungal strains, indicating potential use in developing novel antimicrobial agents (Patel et al., 2011), (Patel & Agravat, 2007).

Catalyst in Chemical Reactions

Compounds including N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine derivatives have been studied as catalysts in chemical reactions, such as hydroxylation of alkanes. These studies indicate the potential of these compounds in facilitating and improving the efficiency of various chemical processes (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-2-19-12-6-7-13-14(9-12)20-15(18-13)17-10-11-5-3-4-8-16-11/h3-9H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFZRSXNXCGCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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